

Navigating the Bioactivity Landscape of N-Substituted Acetamides: A Comparative Analysis

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Compound of Interest

Compound Name: 2-(methylamino)-N-propylacetamide

Cat. No.: B2394039

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For researchers, scientists, and drug development professionals, understanding the structure-activity relationships of small molecules is paramount. This guide provides a comparative analysis of the bioactivity of several classes of N-substituted acetamide and amino acid derivatives. It is important to note that a comprehensive search of scientific literature and chemical databases yielded no publicly available bioactivity data for the specific compound **2-(methylamino)-N-propylacetamide**. Therefore, this guide focuses on analogous structures to provide a broader context of the potential biological activities within this chemical class.

Executive Summary

While direct experimental data for **2-(methylamino)-N-propylacetamide** is unavailable, this guide explores the diverse bioactivities of structurally related N-substituted acetamide and amino acid derivatives. The reviewed compound classes demonstrate a wide range of pharmacological effects, including antimycobacterial, fungicidal, anticoagulant, and antimicrobial activities. This comparative analysis highlights how modifications to the core acetamide structure can significantly influence biological targets and efficacy.

Comparative Bioactivity of N-Substituted Acetamide Analogs

The following tables summarize the quantitative bioactivity data for different classes of N-substituted acetamide and amino acid derivatives.

Table 1: Antimycobacterial and Antifungal Activity of N-Alkyl-3-(alkylamino)-pyrazine-2-carboxamides

Compound ID	R ¹	R ²	M. tuberculosis H37Rv MIC (µg/mL)	T. mentagrophytes MIC (µmol/L)
14	CH ₃	C ₆ H ₁₃	25	>250
15	CH ₃	C ₇ H ₁₅	25	125
16	CH ₃	C ₈ H ₁₇	25	62.5
8	C ₈ H ₁₇	Cl	>100	62.5

Table 2: Fungicidal Activity of 2-((2-hydroxyphenyl)methylamino)acetamide Derivatives

Compound ID	R	S. sclerotiorum EC ₅₀ (µg/mL)	P. capsici EC ₅₀ (µg/mL)
5a	H	>50	>50
5e	4-Cl	2.89	5.16
5h	2,4-diCl	4.32	7.81
Chlorothalonil (Control)	-	15.73	20.34

Table 3: Anticoagulant Activity of N-phenyl-2-(phenyl-amino) acetamide Derivatives

Compound ID	Substituents	Prothrombin Time (sec) at 10 μ M
4	4-Chloro (Ring A), 3-Nitro (Ring B)	28.5 \pm 0.7
7	4-Methoxy (Ring A), 4-Nitro (Ring B)	27.8 \pm 0.5
15	3-Nitro (Ring A), 4-Chloro (Ring B)	29.1 \pm 0.6
16	3-Nitro (Ring A), 4-Methoxy (Ring B)	28.3 \pm 0.4
19	4-Nitro (Ring A), 4-Chloro (Ring B)	29.5 \pm 0.8
Control (Saline)	-	12.5 \pm 0.5

Table 4: Antimicrobial Activity of N-Substituted β -Amino Acid Derivatives

Compound ID	R	<i>S. aureus</i> MIC (μ g/mL)	<i>M. luteum</i> MIC (μ g/mL)
9a	H	>100	50
9b	5-CH ₃	50	25
9c	5-Cl	25	25
10b	5-CH ₃	50	25
10c	5-Cl	25	25

Experimental Protocols

Detailed methodologies for the key experiments cited in the tables above are provided below.

Antimycobacterial and Antifungal Activity Assay

The antimycobacterial activity of N-alkyl-3-(alkylamino)-pyrazine-2-carboxamides was determined using a standard microplate dilution method. Briefly, compounds were dissolved in DMSO and serially diluted in Middlebrook 7H9 broth supplemented with OADC enrichment. Mycobacterium tuberculosis H37Rv was added to each well, and the plates were incubated at 37°C for 7 days. The minimal inhibitory concentration (MIC) was defined as the lowest concentration of the compound that visually inhibited bacterial growth. Antifungal activity against Trichophyton mentagrophytes was assessed using a similar microdilution method in RPMI-1640 medium, with incubation at 28°C for 5 days.[1][2][3][4][5]

Fungicidal Activity Assay

The fungicidal activity of 2-((2-hydroxyphenyl)methylamino)acetamide derivatives was evaluated using a mycelial growth rate method. The compounds were dissolved in acetone and added to potato dextrose agar (PDA) at various concentrations. Mycelial plugs of Sclerotinia sclerotiorum and Phytophthora capsici were placed on the center of the agar plates and incubated at 25°C. The diameter of the fungal colonies was measured after 3-5 days, and the EC₅₀ values were calculated by probit analysis.[6]

Anticoagulant Activity Assay (Prothrombin Time)

The in vitro anticoagulant activity of N-phenyl-2-(phenyl-amino) acetamide derivatives was assessed by measuring the prothrombin time (PT). Human plasma was incubated with the test compounds or control at 37°C for 3 minutes. Thromboplastin reagent was then added, and the time to clot formation was measured using a coagulometer. An increase in the prothrombin time indicates anticoagulant activity.[7]

Antimicrobial Activity Assay (MIC Determination)

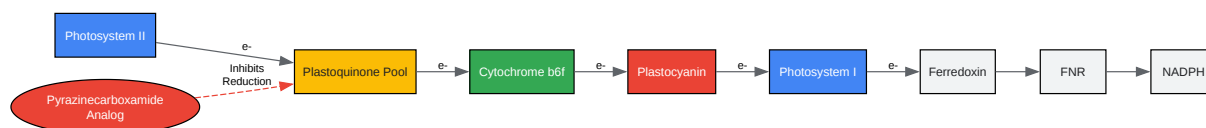
The antimicrobial activity of N-substituted β -amino acid derivatives was determined by the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. Bacteria (Staphylococcus aureus and Micrococcus luteus) were cultured in Mueller-Hinton broth. The compounds were serially diluted in 96-well plates, and a standardized bacterial inoculum was added. The plates were incubated at 37°C for 24 hours. The MIC was determined as the lowest concentration of the compound that completely inhibited visible bacterial growth.[8][9][10]

Mechanisms of Action and Signaling Pathways

The diverse bioactivities of these acetamide analogs stem from their interaction with distinct molecular targets and pathways.

N-Alkyl-3-(alkylamino)-pyrazine-2-carboxamides: Inhibition of Photosynthetic Electron Transport

While the precise antimycobacterial target was not fully elucidated in the reviewed studies, a strong correlation was found between the lipophilicity of these compounds and their ability to inhibit photosynthetic electron transport (PET) in spinach chloroplasts. This suggests a potential mechanism involving the disruption of cellular energy metabolism.

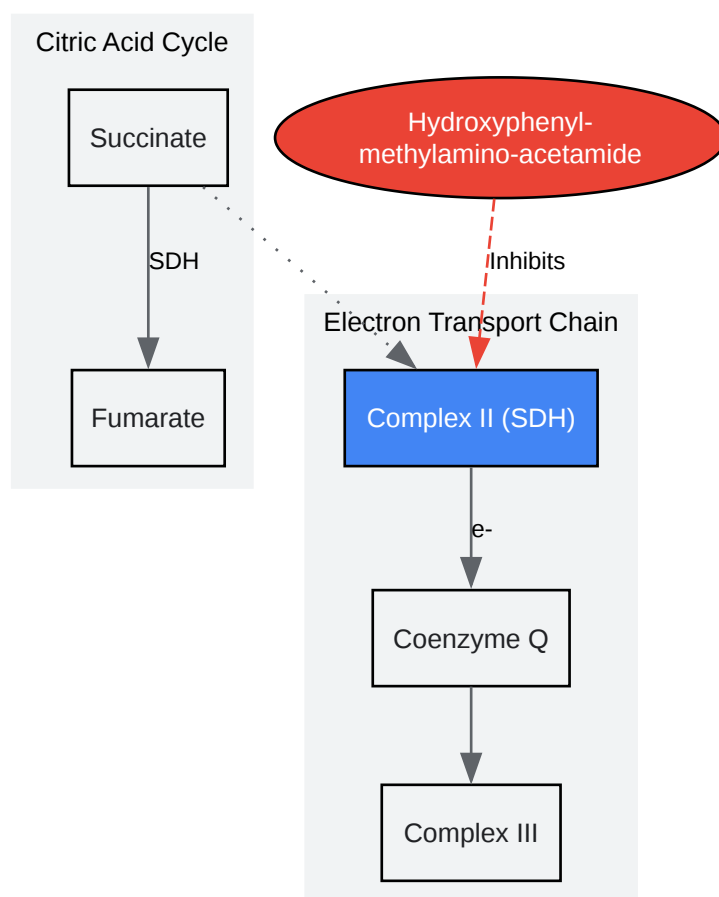


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Caption: Proposed inhibition of the plastoquinone pool in the photosynthetic electron transport chain.

2-((2-hydroxyphenyl)methylamino)acetamide Derivatives: Succinate Dehydrogenase (SDH) Inhibition

Molecular docking studies suggest that these fungicidal compounds act as succinate dehydrogenase inhibitors (SDHIs). SDH is a key enzyme in both the citric acid cycle and the electron transport chain, and its inhibition disrupts fungal respiration and energy production.^[6]
^{[11][12][13][14]}

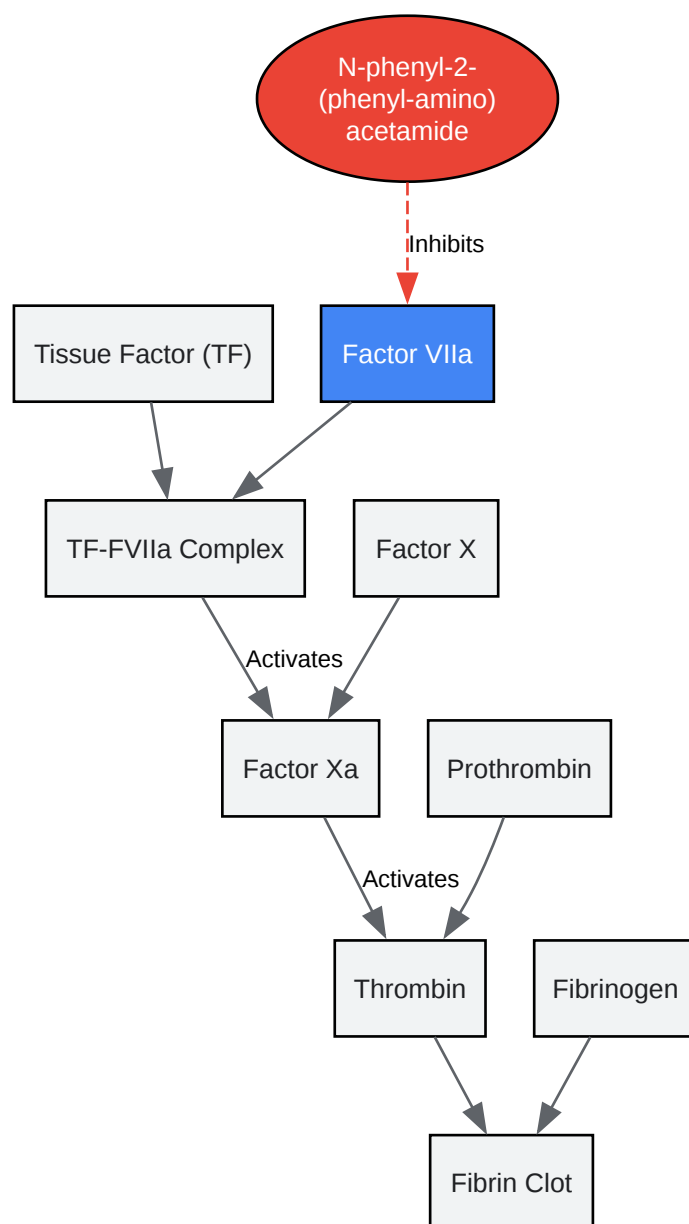


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Caption: Inhibition of Succinate Dehydrogenase (Complex II) by acetamide derivatives.

N-phenyl-2-(phenyl-amino) acetamide Derivatives: Factor VIIa Inhibition

These compounds exhibit anticoagulant activity by inhibiting Factor VIIa (FVIIa), a crucial serine protease in the extrinsic pathway of the coagulation cascade. By blocking FVIIa, these molecules prevent the activation of Factor X, thereby halting the downstream production of thrombin and the formation of a fibrin clot.^{[7][15][16][17][18][19]}



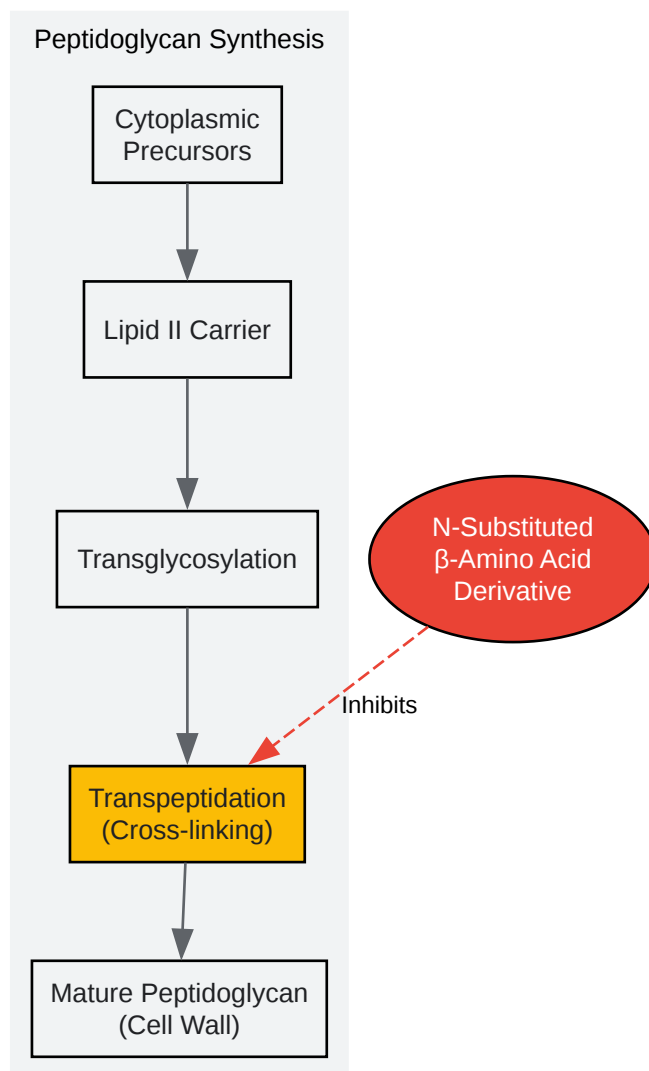
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Caption: Inhibition of Factor VIIa in the extrinsic pathway of the coagulation cascade.

N-Substituted β -Amino Acid Derivatives: Inhibition of Bacterial Cell Wall Synthesis

The antimicrobial activity of these derivatives against Gram-positive bacteria suggests a mechanism involving the disruption of cell wall synthesis. Bacterial cell walls contain a unique peptidoglycan layer that is essential for their structural integrity. Inhibitors of cell wall synthesis

often target the enzymes responsible for cross-linking the peptidoglycan strands, leading to a weakened cell wall and eventual cell lysis.[20][21][22][23][24]



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Caption: Putative inhibition of the transpeptidation step in bacterial cell wall synthesis.

Conclusion

The exploration of N-substituted acetamide and amino acid derivatives reveals a rich and diverse field of bioactivity. While the specific biological profile of **2-(methylamino)-N-propylacetamide** remains to be determined, the analysis of its structural analogs provides valuable insights into the potential pharmacological properties of this chemical class. The

presented data underscores the profound impact of subtle structural modifications on biological activity, offering a foundation for the rational design of novel therapeutic agents targeting a range of diseases, from infectious diseases to thrombosis. Further investigation into the bioactivity of **2-(methylamino)-N-propylacetamide** and its close analogs is warranted to fully understand its potential within the broader landscape of medicinal chemistry.

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